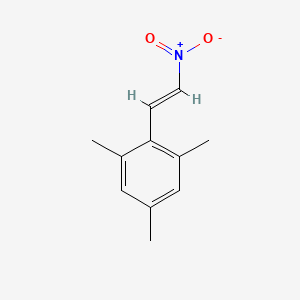
2,4,6-Trimethyl-beta-nitrostyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trimethyl-beta-nitrostyrene is an organic compound with the molecular formula C11H13NO2. It is a derivative of beta-nitrostyrene, characterized by the presence of three methyl groups attached to the benzene ring at positions 2, 4, and 6. This compound is known for its applications in various fields, including organic synthesis and materials science .
准备方法
2,4,6-Trimethyl-beta-nitrostyrene can be synthesized through several methods. One common approach is the Henry reaction, which involves the condensation of benzaldehyde derivatives with nitromethane in the presence of a base . This reaction can be carried out under conventional heating or microwave-assisted conditions to improve yield and reduce reaction time . Industrial production methods may involve the direct nitration of styrene derivatives using nitric oxide .
化学反应分析
2,4,6-Trimethyl-beta-nitrostyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrobenzaldehyde derivatives under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include sodium borohydride, copper(II) chloride, and various oxidizing agents. The major products formed from these reactions include amines, aldehydes, and substituted benzene derivatives .
科学研究应用
2,4,6-Trimethyl-beta-nitrostyrene has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: This compound is used in the development of advanced materials, such as polymers and resins.
Biological Studies: It is employed in the study of biochemical pathways and mechanisms due to its reactivity and functional group versatility.
作用机制
The mechanism of action of 2,4,6-Trimethyl-beta-nitrostyrene involves its reactivity towards nucleophiles and electrophiles. The nitro group (-NO2) is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including reductions and substitutions . The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
2,4,6-Trimethyl-beta-nitrostyrene can be compared with other nitrostyrene derivatives, such as:
Beta-nitrostyrene: Lacks the methyl groups and has different reactivity and applications.
2,4,6-Trimethylstyrene: Lacks the nitro group and exhibits different chemical behavior.
2,4,6-Trimethylbenzaldehyde: Contains an aldehyde group instead of a nitro group, leading to different reactivity and uses.
The presence of the nitro group and the specific substitution pattern in this compound makes it unique in terms of its chemical properties and applications.
属性
CAS 编号 |
116272-77-6 |
|---|---|
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC 名称 |
1,3,5-trimethyl-2-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C11H13NO2/c1-8-6-9(2)11(10(3)7-8)4-5-12(13)14/h4-7H,1-3H3/b5-4+ |
InChI 键 |
AFHLPYVSGULXDW-SNAWJCMRSA-N |
手性 SMILES |
CC1=CC(=C(C(=C1)C)/C=C/[N+](=O)[O-])C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C=C[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


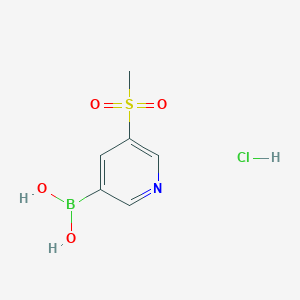
![rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride](/img/structure/B13506889.png)
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13506900.png)
![6-Azaspiro[3.5]nonan-8-one](/img/structure/B13506906.png)
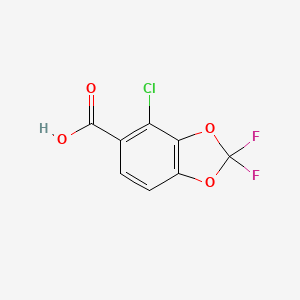
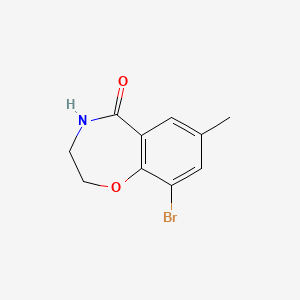
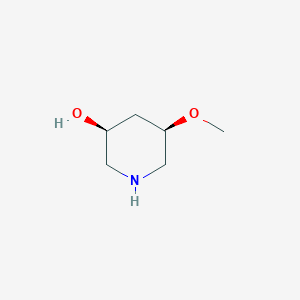
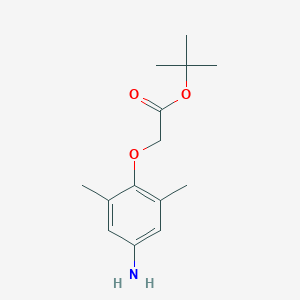
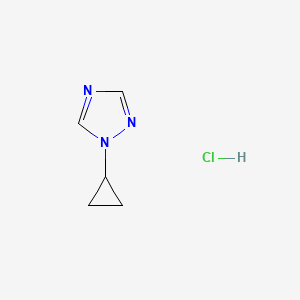
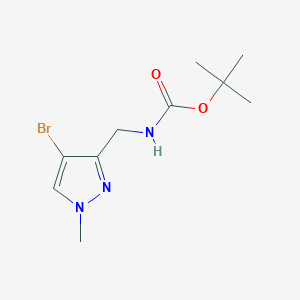
![(4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13506948.png)
![2,2-difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindol-5-one](/img/structure/B13506960.png)
![3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride](/img/structure/B13506961.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-7-carboxamide hydrochloride](/img/structure/B13506972.png)
